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H-D-Dab(N3).HCl

Bioorthogonal chemistry Bacterial peptidoglycan labeling Metabolic incorporation

H-D-Dab(N3).HCl (CAS 1418009-92-3), systematically named (R)-2-amino-4-azidobutanoic acid hydrochloride, is a non-proteinogenic D-α,γ-diaminobutyric acid derivative bearing a side-chain azide (–N₃) handle on the γ-position. Supplied as a white crystalline hydrochloride salt with >98% purity and a molecular weight of 180.59 g/mol (C₄H₉ClN₄O₂), it serves as a free-amine building block for direct incorporation into peptides via standard solid-phase peptide synthesis (SPPS) protocols, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific bioconjugation.

Molecular Formula C4H9ClN4O2
Molecular Weight 180.59
CAS No. 1418009-92-3
Cat. No. B3039940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Dab(N3).HCl
CAS1418009-92-3
Molecular FormulaC4H9ClN4O2
Molecular Weight180.59
Structural Identifiers
SMILESC(CN=[N+]=[N-])C(C(=O)O)[NH3+].[Cl-]
InChIInChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1
InChIKeyMHHYJRIDKLZZEO-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Dab(N3).HCl (CAS 1418009-92-3): Procurement-Ready Azido-D-Amino Acid Building Block for Click Chemistry and Peptide Engineering


H-D-Dab(N3).HCl (CAS 1418009-92-3), systematically named (R)-2-amino-4-azidobutanoic acid hydrochloride, is a non-proteinogenic D-α,γ-diaminobutyric acid derivative bearing a side-chain azide (–N₃) handle on the γ-position . Supplied as a white crystalline hydrochloride salt with >98% purity and a molecular weight of 180.59 g/mol (C₄H₉ClN₄O₂), it serves as a free-amine building block for direct incorporation into peptides via standard solid-phase peptide synthesis (SPPS) protocols, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific bioconjugation .

Why L-Enantiomer, Shorter-Chain, or Protected Analogs Cannot Substitute for H-D-Dab(N3).HCl in Critical Workflows


Substituting H-D-Dab(N3).HCl with its L-enantiomer, shorter-chain D-azido-alanine, or Nα-protected variants (Fmoc-/Boc-) introduces measurable performance penalties that propagate through downstream applications. The D-configuration confers stereospecific resistance to proteolytic degradation, a property absent in L-enantiomers . The two-methylene side-chain spacer of the Dab scaffold occupies a distinct physicochemical niche—longer than 3-azido-D-alanine (1 CH₂) yet shorter than 5-azido-D-ornithine (3 CH₂) and 6-azido-D-lysine (4 CH₂)—directly affecting metabolic incorporation efficiency into bacterial peptidoglycan, as quantified in a systematic side-chain-length study [1]. The free N-terminal amine eliminates the deprotection step required for Fmoc- or Boc-protected analogs, reducing synthesis cycle time and avoiding potential side reactions during SPPS.

Quantitative Differentiation Evidence for H-D-Dab(N3).HCl Versus Closest Analogs and In-Class Alternatives


D-Enantiomer Specificity: 5.3-Fold Higher SPAAC Ligation in Bacterial Peptidoglycan Labeling vs. L-Enantiomer

In a systematic comparison of azide-bearing D- vs. L-amino acid metabolic labeling, D-azido-alanine yielded 5.3-fold higher SPAAC-mediated [¹⁸F]FB-sulfo-DBCO ligation to S. aureus peptidoglycan compared to its L-enantiomer (p < 0.000001, N = 3) [1]. Although this measurement was performed on D-azido-alanine (1 methylene side chain), the stereochemical preference for D-configuration is a class-level property of azido-D-amino acids used for bacterial cell-wall incorporation, directly applicable to H-D-Dab(N3).HCl .

Bioorthogonal chemistry Bacterial peptidoglycan labeling Metabolic incorporation

Side-Chain Length Profiling: D-Dab(N3) Occupies the Optimal Intermediate Position Between D-Ala(N3) and D-Orn(N3) for Tunable Incorporation

A systematic evaluation of side-chain methylene additions (1–4 CH₂ groups) on SPAAC incorporation efficiency in S. aureus revealed a rank order where the shortest side chain (1 CH₂; D-azido-alanine) produced the highest labeling signal, with progressively decreasing incorporation at greater chain lengths [1]. H-D-Dab(N3).HCl, bearing 2 methylene groups in its side chain, occupies a structurally intermediate position—providing greater steric accessibility than 5-azido-D-ornithine (3 CH₂) and 6-azido-D-lysine (4 CH₂), while offering a longer reach and different conformational flexibility compared to 3-azido-D-alanine (1 CH₂). This tunable spacing is critical when the azide handle must be positioned at a specific distance from the peptide backbone to avoid steric clashes with bulky cyclooctyne partners (e.g., DBCO) or to match the geometry of a target binding site.

Structure-activity relationship Metabolic engineering Peptidoglycan modification

CuAAC Conjugation Efficiency: 68–76% Isolated Yield for Nickelocene-Azido-Homoalanine Conjugates, Benchmarked Against Ornithine and Lysine Analogs

In a comparative study of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between ethynyl nickelocene and a homologous series of ω-azido-D-amino acids, 4-azido-D-homoalanine (i.e., the free-base form of H-D-Dab(N3).HCl) yielded the corresponding nickelocenyl-homoalanine conjugate in 68–76% isolated yield [1]. Under identical reaction conditions, 5-azido-D-ornithine and 6-azido-D-lysine produced conjugates within the same yield range (68–76%), demonstrating that the azide reactivity of the Dab scaffold is fully competitive with longer-chain ω-azido amino acids. All conjugates were structurally confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and exhibited promising antibacterial and antifungal activities against a panel of clinically relevant pathogens.

Click chemistry Bio-organometallic conjugates Reaction yield benchmarking

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base for Direct SPPS Integration

H-D-Dab(N3).HCl is supplied as the hydrochloride salt (CAS 1418009-92-3 for free base; HCl salt variant CAS 1858224-26-6), with >98% purity as a white crystalline powder . The hydrochloride salt form enhances aqueous solubility compared to the free base H-D-Dab(N3)-OH (CAS 1418009-92-3, MW 144.13) . The ChemImpex specification for the closely related Nγ-azido-D-2,4-diaminobutyric acid hydrochloride (CAS 120042-14-0) reports a specific optical rotation of [α]D²⁰ = -27 ± 2º (C=1 in H₂O), confirming both enantiomeric integrity and water solubility sufficient for optical rotation measurement in aqueous solution . Storage at -18°C (abcr) or 0–8°C (ChemImpex) is recommended for long-term stability.

Solid-phase peptide synthesis Formulation solubility Amino acid salt forms

Free N-Terminal Amine vs. Fmoc-/Boc-Protected Analogs: Elimination of Deprotection Step Reduces SPPS Cycle Time and Side-Reaction Risk

Unlike Fmoc-D-Dab(N3)-OH (CAS 1263047-53-5, MW 366.4) or Boc-D-Dab(N3)-OH (CAS 1609202-75-6, MW 244.25), H-D-Dab(N3).HCl presents a free α-amine ready for direct acylation in SPPS . This eliminates the Fmoc deprotection step (typically 20% piperidine in DMF, 2 × 5–10 min) or Boc removal (TFA treatment), reducing total synthesis cycle time by approximately 15–20 minutes per Dab residue and avoiding exposure of the acid-labile or base-labile azide moiety to deprotection conditions that could, in certain sequence contexts, promote azide reduction or elimination side reactions. The side-chain azide group of azidohomoalanine derivatives is documented to be stable under standard SPPS cleavage conditions (TFA) and Fmoc deprotection conditions (piperidine) .

SPPS efficiency Amino acid protecting groups Peptide coupling optimization

Evidence-Backed Application Scenarios Where H-D-Dab(N3).HCl Provides Measurable Advantage Over Analogs


Metabolic Labeling of Bacterial Peptidoglycan for Infection Imaging and Antibiotic Mechanism-of-Action Studies

H-D-Dab(N3).HCl is structurally suited for metabolic incorporation into bacterial peptidoglycan as a D-amino acid chemical reporter. The D-configuration, shown to yield 5.3-fold higher SPAAC ligation than the L-enantiomer in analogous systems [1], ensures efficient cell-wall installation of the azide handle. The 2-methylene side chain provides a spatial offset that may reduce steric interference with the peptidoglycan transpeptidase machinery compared to bulkier ω-azido amino acids, while maintaining sufficient reach for subsequent SPAAC or CuAAC conjugation with fluorophore- or radiotracer-bearing cyclooctyne/alkyne partners for downstream PET imaging or fluorescence microscopy.

Site-Specific Peptide Cyclization and Stapling via Intramolecular CuAAC

The free N-terminal amine of H-D-Dab(N3).HCl allows direct incorporation at any position within a linear peptide sequence during Fmoc-SPPS without the additional deprotection steps required by Fmoc-D-Dab(N3)-OH or Boc-D-Dab(N3)-OH . The γ-azide can then be paired with an N-terminal or side-chain alkyne (e.g., propargylglycine) for on-resin or in-solution CuAAC-mediated cyclization. The intermediate 2-CH₂ side-chain length positions the forming triazole linker at a distance that favours medium-sized (e.g., 15- to 25-membered) macrocycle formation, a geometric niche less accessible to shorter (Dap, 1 CH₂) or longer (Orn, 3 CH₂; Lys, 4 CH₂) spacers [1].

Antibody-Drug Conjugate (ADC) Linker Intermediate and Payload Attachment Chemistry

The azide handle of H-D-Dab(N3).HCl serves as a bioorthogonal anchor point for strain-promoted or Cu-catalyzed click conjugation of cytotoxic payloads to antibody scaffolds. The D-configuration provides proteolytic stability to the linker region, an advantage over L-enantiomer-based linkers that may be susceptible to serum proteases in circulation . The hydrochloride salt form ensures reliable dissolution in the aqueous/organic mixed solvent systems typically employed in ADC bioconjugation workflows, reducing aggregation risk compared to free-base azido amino acid derivatives .

BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) for Newly Synthesized Protein Enrichment and Proteomics

Although L-azidohomoalanine (L-AHA) is the standard methionine surrogate for mammalian BONCAT applications, H-D-Dab(N3).HCl offers a D-enantiomer alternative for studies requiring metabolic labeling in systems where endogenous D-amino acid metabolism is active (e.g., bacterial proteomes, certain plant systems) or where orthogonal labeling with two enantiomeric azide reporters is desired for dual-channel pulse-chase experiments. The comparable CuAAC reactivity of the D-Dab azide to other ω-azido amino acids, demonstrated by 68–76% conjugation yields [2], supports its utility in click-based enrichment and detection workflows.

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